molecular formula C19H21NO3 B269305 3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide

3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B269305
M. Wt: 311.4 g/mol
InChI Key: BOEXKUDZKCOTDT-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a benzyloxy group, and an oxolan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable halide under basic conditions.

    Introduction of the oxolan-2-ylmethyl group: This step involves the reaction of oxirane with a suitable nucleophile to form the oxolan-2-ylmethyl group.

    Formation of the benzamide core: The final step involves the reaction of the benzyloxy and oxolan-2-ylmethyl intermediates with benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The benzamide core can be reduced to form a corresponding amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-methylbenzamide: Similar structure but lacks the oxolan-2-ylmethyl group.

    N-[(oxolan-2-yl)methyl]benzamide: Similar structure but lacks the benzyloxy group.

    3-(benzyloxy)benzamide: Similar structure but lacks the oxolan-2-ylmethyl group.

Uniqueness

3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide is unique due to the presence of both the benzyloxy and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenylmethoxybenzamide

InChI

InChI=1S/C19H21NO3/c21-19(20-13-18-10-5-11-22-18)16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-4,6-9,12,18H,5,10-11,13-14H2,(H,20,21)

InChI Key

BOEXKUDZKCOTDT-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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